Homovanillic Acid-13C6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

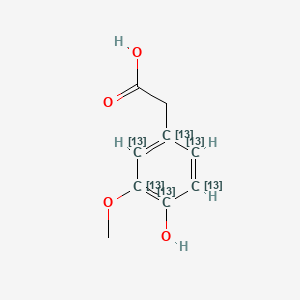

2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2+1,3+1,4+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMZSPFSDQBLIX-BOCFXHSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675921 | |

| Record name | [4-Hydroxy-3-methoxy(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185016-45-8 | |

| Record name | [4-Hydroxy-3-methoxy(~13~C_6_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of Homovanillic Acid-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Homovanillic Acid-13C6, a crucial internal standard for mass spectrometry-based quantitative analysis. This document details a plausible synthetic pathway, purification protocols, and expected quantitative data, aimed at professionals in drug development and metabolism research.

Introduction

Homovanillic Acid (HVA) is the major terminal metabolite of the neurotransmitter dopamine. Its quantification in biological fluids is a vital diagnostic tool for several diseases and a key aspect of neuroscience research. This compound, with its six carbon atoms on the benzene ring isotopically labeled, serves as an ideal internal standard for stable isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for precise and accurate quantification.

Synthesis of this compound

While specific proprietary methods for the synthesis of this compound exist, this guide outlines a plausible and chemically sound multi-step synthetic route starting from commercially available 13C6-labeled benzene. This pathway involves a series of well-established organic reactions to construct the homovanillic acid scaffold with the desired isotopic labeling.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process designed to maximize yield and isotopic incorporation. The key stages are outlined below:

-

Friedel-Crafts Acylation of 13C6-Benzene: Introduction of an acetyl group onto the labeled benzene ring.

-

Baeyer-Villiger Oxidation: Conversion of the acetophenone derivative to a phenyl acetate.

-

Hydrolysis: Formation of a 13C6-labeled phenol.

-

Reimer-Tiemann Reaction: Formylation of the phenol to introduce a formyl group ortho to the hydroxyl group.

-

Methylation: Selective methylation of the hydroxyl group meta to the newly introduced aldehyde.

-

Side-Chain Elongation (Wittig Reaction): Conversion of the aldehyde to a cinnamic acid derivative.

-

Reduction and Hydrolysis: Final steps to yield this compound.

Diagram of the Proposed Synthesis Pathway for this compound

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 13C6-Benzene

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

After 15 minutes, add 13C6-benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by carefully pouring it onto crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 13C6-acetophenone.

Step 5: Methylation of 13C6-Protocatechuic Aldehyde to 13C6-Vanillin

-

Dissolve 13C6-protocatechuic aldehyde (1.0 eq) in acetone.

-

Add potassium carbonate (1.5 eq) and dimethyl sulfate (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, filter off the potassium carbonate and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude 13C6-vanillin.

Step 6 & 7: Side-Chain Elongation and Final Conversion

-

To a suspension of sodium hydride (1.1 eq) in dry THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

-

After hydrogen evolution ceases, add a solution of 13C6-vanillin (1.0 eq) in dry THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry, and concentrate to give crude 13C6-ferulic acid ethyl ester.

-

Dissolve the crude ester in ethanol and add 10% Pd/C.

-

Hydrogenate the mixture at 50 psi for 4-6 hours.

-

Filter through Celite and concentrate the filtrate.

-

To the resulting residue, add a solution of NaOH in water/methanol and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

Purification of this compound

Purification of the final product is critical to ensure high chemical and isotopic purity. A combination of techniques is typically employed.

Purification Workflow

A general workflow for the purification of synthesized this compound is presented below.

Diagram of the Purification Workflow for this compound

Caption: General purification workflow for this compound.

Purification Protocols

Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., toluene or hot water).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For very high purity requirements, preparative HPLC can be employed.

-

Dissolve the recrystallized product in a suitable mobile phase.

-

Inject the solution onto a preparative reverse-phase C18 column.

-

Elute with a gradient of acetonitrile in water (with 0.1% formic acid).

-

Collect the fractions corresponding to the product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Lyophilize to obtain the final, highly pure this compound.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and purification of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | ¹³C₆C₃H₁₀O₄ |

| Monoisotopic Mass | 188.0780 Da |

| Molecular Weight | 188.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~141-143 °C |

Table 2: Expected Yields and Purity at Each Stage of Synthesis

| Step | Product | Expected Yield (%) | Purity after Workup (%) |

| 1 | 13C6-Acetophenone | 85-95 | >95 |

| 2 | 13C6-Phenyl Acetate | 80-90 | >95 |

| 3 | 13C6-Phenol | 90-98 | >98 |

| 4 | 13C6-Protocatechuic Aldehyde | 50-60 | >95 |

| 5 | 13C6-Vanillin | 85-95 | >98 |

| 6 | 13C6-Ferulic Acid Ethyl Ester | 70-85 | >90 |

| 7 | This compound (Crude) | 80-90 | ~85-90 |

| Overall | This compound (Crude) | ~20-30 | ~85-90 |

Table 3: Final Product Specifications

| Parameter | Specification |

| Chemical Purity (by HPLC) | ≥99% |

| Isotopic Enrichment (by MS) | ≥99 atom % ¹³C |

| Residual Solvents | Conforms to ICH guidelines |

| Identity (by ¹H-NMR, ¹³C-NMR, MS) | Conforms to structure |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed synthetic route, while hypothetical, is based on well-established chemical principles and offers a viable pathway to this important isotopically labeled standard. The purification protocols described are essential for achieving the high purity required for its application in sensitive analytical methods. The provided quantitative data serves as a benchmark for researchers and scientists involved in the production and use of this compound.

physical and chemical properties of Homovanillic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic Acid-13C6 (HVA-13C6) is a stable isotope-labeled internal standard for Homovanillic Acid (HVA), the major dopamine metabolite. Its application is critical in quantitative analyses, particularly in clinical and research settings, for the accurate measurement of HVA levels. This guide provides a comprehensive overview of the physical and chemical properties of HVA-13C6, detailed experimental protocols for its use, and relevant biochemical pathway information. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based applications and minimizing isotopic interference.[1]

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the unlabeled compound are provided for reference where specific data for the labeled compound is not available.

| Property | Value | Reference |

| Chemical Name | 2-(4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid | [2] |

| Synonyms | 4-Hydroxy-3-methoxy(phenyl-13C6)acetic Acid, 4-Hydroxy-3-methoxy(benzene-13C6)acetic Acid | [2][3] |

| Molecular Formula | ¹³C₆C₃H₁₀O₄ | [3] |

| Molecular Weight | 188.13 g/mol | [2][3] |

| Monoisotopic Mass | 188.07803781 Da | [2] |

| CAS Number | 1185016-45-8 | [2][3] |

| Appearance | White to Off-White Solid | |

| Melting Point | 119-130°C | |

| Boiling Point | 368.7 ± 27.0 °C at 760 mmHg (unlabeled) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Storage | -20°C Freezer |

Biochemical Context: Dopamine Metabolism

Homovanillic acid is the final product of dopamine metabolism. Understanding this pathway is crucial for interpreting HVA measurements in biological samples. Dopamine is metabolized via two primary enzymatic steps involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5][6]

Experimental Protocols

This compound is predominantly used as an internal standard in isotope dilution mass spectrometry for the quantification of HVA. Below are detailed workflows for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the analysis of HVA in biological fluids like urine due to its high sensitivity and specificity.[7]

Methodology:

-

Sample Preparation : A known volume of the biological sample (e.g., urine) is taken.[8]

-

Internal Standard Spiking : A precise amount of this compound solution is added to the sample.[8]

-

Protein Precipitation : A protein precipitating agent, such as methanol or acetonitrile, is added to remove proteins that can interfere with the analysis.[8]

-

Centrifugation : The sample is centrifuged to pellet the precipitated proteins.[8]

-

Supernatant Collection : The clear supernatant containing HVA and the internal standard is carefully transferred to a new vial for analysis.

-

LC-MS/MS Analysis : The prepared sample is injected into the LC-MS/MS system. The analytes are separated on a chromatographic column and detected by the mass spectrometer, monitoring specific mass transitions for both HVA and HVA-13C6.[7]

-

Quantification : The concentration of HVA in the original sample is determined by comparing the peak area ratio of the endogenous HVA to the known concentration of the HVA-13C6 internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for HVA quantification, which requires derivatization to increase the volatility of the analyte.

Methodology:

-

Sample Preparation : An aliquot of the biological sample is used.[9]

-

Internal Standard Spiking : A known amount of this compound is added.[9]

-

Acidification and Extraction : The sample is acidified, and HVA and the internal standard are extracted into an organic solvent like ethyl acetate.[10]

-

Evaporation : The organic solvent is evaporated to dryness.[10]

-

Derivatization : The dried residue is derivatized, typically through silylation, to make the analytes volatile for GC analysis.[10]

-

GC-MS Analysis : The derivatized sample is injected into the GC-MS system for separation and detection.[9]

-

Quantification : The concentration of HVA is calculated based on the peak area ratio of the derivatized HVA to the derivatized HVA-13C6.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of homovanillic acid in various biological matrices. Its well-defined physical and chemical properties, coupled with established analytical protocols, make it the "gold standard" internal standard for mass spectrometry-based HVA analysis in both research and clinical diagnostics. This guide provides the foundational information required for its effective implementation in the laboratory.

References

- 1. en.humanmetabolome.com [en.humanmetabolome.com]

- 2. This compound | C9H10O4 | CID 46781706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Homovanillic acid | CAS#:306-08-1 | Chemsrc [chemsrc.com]

- 5. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 6. Dopamine - Wikipedia [en.wikipedia.org]

- 7. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Homovanillic Acid-13C6: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Homovanillic Acid-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of homovanillic acid (HVA) in biological matrices. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical techniques.

Identification and Chemical Properties

This compound is a non-radioactive, isotopically enriched form of homovanillic acid, the major metabolite of the neurotransmitter dopamine. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for stable isotope dilution analysis. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 4-Hydroxy-3-methoxy(benzene-13C6)acetic Acid |

| Synonyms | HVA-13C6, 4-Hydroxy-3-methoxyphenylacetic acid-13C6 |

| CAS Number | 1185016-45-8[1][2][3] |

| Molecular Formula | ¹³C₆C₃H₁₀O₄[3] |

| Molecular Weight | 188.13 g/mol [1][2][3] |

| Isotopic Purity | Typically >99% for ¹³C |

Metabolic Pathway of Dopamine to Homovanillic Acid

Homovanillic acid is the final product of dopamine metabolism, primarily through the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The metabolic cascade can proceed via two alternative routes.[4][5] This pathway is critical in neuroscience and is often studied in the context of neurological disorders and the metabolism of catecholamine-producing tumors.[4][5]

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Below are representative protocols for the analysis of HVA in urine.

LC-MS/MS Method for Urinary HVA Analysis

This protocol outlines a "dilute-and-shoot" method, valued for its simplicity and high throughput.

3.1.1. Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To a microcentrifuge tube, add 50 µL of urine.

-

Add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL in a suitable solvent).[3]

-

Add 900 µL of a protein precipitation agent, such as methanol or acetonitrile.[3]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Conditions

| Parameter | Value |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

LC Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 5 |

| 4.0 | 5 |

Mass Spectrometry Transitions (Selected Reaction Monitoring - SRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Homovanillic Acid | 181.1 | 137.1 |

| This compound | 187.1 | 143.1 |

GC-MS Method for Urinary HVA Analysis

This method involves liquid-liquid extraction and derivatization to increase the volatility of HVA for gas chromatography.

3.2.1. Sample Preparation and Derivatization

-

To a glass tube, add 100 µL of urine.

-

Add 10 µL of the this compound internal standard working solution.[3]

-

Acidify the sample by adding 10 µL of concentrated HCl.[3]

-

Add 500 µL of ethyl acetate and vortex for 2 minutes to extract HVA.[3]

-

Centrifuge at 2,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To the dried residue, add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool to room temperature before GC-MS analysis.

3.2.2. GC-MS Conditions

| Parameter | Value |

| GC System | Gas chromatograph with a capillary column |

| Column | DB-5ms or similar non-polar column |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| MS System | Quadrupole or ion trap mass spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

GC Oven Temperature Program:

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |

| Initial | 80 | 2 | - |

| Ramp | 280 | 5 | 10-20 |

Mass Spectrometry SIM Ions (for TMS-derivatized analytes):

-

Homovanillic Acid-TMS: m/z 297, 312, 326

-

This compound-TMS: m/z 303, 318, 332

Experimental Workflow

The general workflow for the quantification of HVA using this compound as an internal standard is a multi-step process that ensures accuracy and precision.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications Of Selected Reaction Monitoring (SRM)-Mass Spectrometry (MS) For Quantitative Measurement Of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Isotopic Purity of Homovanillic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic acid (HVA), a primary metabolite of the neurotransmitter dopamine, is a critical biomarker for assessing dopamine turnover and diagnosing various neurological disorders and diseases like neuroblastoma.[1] Accurate quantification of HVA in biological matrices is paramount, and stable isotope dilution mass spectrometry is the gold standard for this purpose.[1] This method's accuracy heavily relies on a high-purity, stable, isotope-labeled internal standard. Homovanillic Acid-¹³C₆ (HVA-¹³C₆) is often considered the superior choice for this application.[1]

This technical guide provides an in-depth analysis of the isotopic purity of Homovanillic Acid-¹³C₆, detailing the analytical methodologies used for its determination, presenting typical purity data, and outlining the experimental protocols for its verification.

Physicochemical Properties and Isotopic Data

The key physicochemical properties of unlabeled HVA and its ¹³C₆-labeled analogue are summarized below. The mass shift between the labeled standard and the unlabeled analyte is a crucial factor in mass spectrometry to prevent isotopic cross-talk.[1]

| Property | Homovanillic Acid | Homovanillic Acid-¹³C₆ |

| Molecular Formula | C₉H₁₀O₄ | ¹³C₆C₃H₁₀O₄ |

| Monoisotopic Mass (Da) | 182.0579 | 188.0780 |

| Molecular Weight ( g/mol ) | 182.17 | 188.13[1][2] |

| Mass Shift (vs. HVA) | N/A | +6 Da[1] |

| Typical Chemical Purity | >98% | >98%[3][4][5] |

| Typical Isotopic Purity | N/A | >99%[1][3][4][6] |

| Unlabeled CAS Number | 306-08-1 | 306-08-1[3][4][5] |

| Labeled CAS Number | N/A | 1185016-45-8[1][2] |

Note: Data compiled from various commercial suppliers and technical data sheets. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for ¹³C-labeled compounds like Homovanillic Acid-¹³C₆ is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it a highly sensitive method for determining the isotopic distribution within a molecule.[7] High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can resolve the different isotopologues of HVA-¹³C₆.

Experimental Protocol: LC-MS for Isotopic Purity

-

Objective: To determine the relative abundance of each isotopologue of Homovanillic Acid-¹³C₆.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a liquid chromatography system.

-

Methodology:

-

Sample Preparation: Dissolve a small, accurately weighed amount of Homovanillic Acid-¹³C₆ in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Chromatographic Separation: Inject the sample into the LC system. Use a suitable C16 or C18 reversed-phase column to achieve chromatographic separation of HVA from any potential impurities.[8] A typical mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile.

-

Mass Spectrometric Analysis: Operate the mass spectrometer in full scan mode in negative electrospray ionization (ESI) mode to acquire high-resolution mass spectra of the eluting HVA peak. The selected reaction monitoring mode would monitor for the transition of m/z 181 to m/z 137 for HVA and m/z 189 to m/z 145 for the labeled standard.[8]

-

Data Analysis:

-

Analyze the mass spectrum corresponding to the HVA-¹³C₆ chromatographic peak.

-

Identify the signals for the different isotopologues. The most abundant peak should correspond to the fully labeled molecule (M+6).

-

Integrate the area under each isotopologue peak.

-

Calculate the relative abundance of each isotopologue as a percentage of the total ion current for all detected HVA isotopologues.

-

-

Caption: Workflow for isotopic purity assessment using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about molecular structure and can directly quantify the abundance of ¹³C at specific atomic positions.[7]

Experimental Protocol: ¹³C NMR for Isotopic Purity

-

Objective: To confirm the positions of ¹³C labeling and quantify the isotopic enrichment.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of Homovanillic Acid-¹³C₆ in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Spectrum Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration.

-

Data Processing: Process the acquired Free Induction Decay (FID) with appropriate software (e.g., MestReNova, TopSpin).

-

Purity Calculation:

-

Identify the signals corresponding to the six labeled carbons in the aromatic ring.

-

Identify the signals for the natural abundance ¹³C carbons in the molecule (e.g., the carboxylic acid carbon, the methylene carbon, and the methoxy carbon).

-

The isotopic purity is calculated by comparing the integral of the enriched signals to the integrals of the natural abundance signals, taking into account the natural 1.1% abundance of ¹³C.[7]

-

-

Caption: Workflow for isotopic purity assessment using NMR spectroscopy.

Dopamine Metabolism and HVA Quantification

Homovanillic Acid is the final metabolite of dopamine, produced through a pathway involving the enzymes Catechol-O-methyltransferase (COMT) and Monoamine oxidase (MAO). The accurate measurement of HVA levels using an HVA-¹³C₆ internal standard is crucial for understanding this pathway in both healthy and diseased states.

Caption: Metabolic pathway of dopamine to Homovanillic Acid (HVA).

Conclusion

Homovanillic Acid-¹³C₆ is an essential tool for high-precision quantitative analysis in clinical and research settings. Its high isotopic purity, typically exceeding 99%, and the significant +6 Da mass shift make it the gold standard internal standard for isotope dilution mass spectrometry.[1] Verification of this purity through rigorous analytical methods such as high-resolution mass spectrometry and NMR spectroscopy is a critical step in ensuring the accuracy and reliability of experimental data. Researchers must consult the supplier's Certificate of Analysis for lot-specific purity data and employ these validated methods to confirm the quality of the standard for their applications.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Homovanillic acid (ring-¹³Câ, 99%; 4-hydroxy- ¹â¸O, 90-95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. HOMOVANILLIC ACID | Eurisotop [eurisotop.com]

- 5. Homovanillic acid (1,2-¹³Câ, 98-99%) - Cambridge Isotope Laboratories, CLM-373-0.1 [isotope.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. benchchem.com [benchchem.com]

- 8. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Homovanillic Acid-13C6 in Dopamine Metabolism Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in the nuanced study of neurotransmitter metabolism. Among these, Homovanillic Acid-13C6 (HVA-13C6) has emerged as a critical component in the precise quantification of dopamine turnover. This technical guide provides an in-depth exploration of the role of HVA-13C6 in dopamine metabolism studies, detailing its primary application as an internal standard in mass spectrometry-based analytics. Furthermore, this paper will elucidate the principles of stable isotope tracing and the potential application of HVA-13C6 as a tracer for kinetic studies of dopamine metabolic pathways. Detailed experimental protocols, quantitative data, and illustrative diagrams are provided to equip researchers with the necessary knowledge to effectively integrate HVA-13C6 into their experimental designs.

Introduction: The Significance of Measuring Dopamine Turnover

Dopamine (DA) is a vital catecholamine neurotransmitter that governs a multitude of physiological functions, including motor control, cognition, motivation, and reward processing. Dysregulation of the dopaminergic system is a hallmark of numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Consequently, the accurate assessment of dopamine turnover—the rate at which dopamine is synthesized, released, and metabolized—is paramount for understanding disease pathophysiology and for the development of novel therapeutic interventions.

Homovanillic acid (HVA) is the major terminal metabolite of dopamine.[1] Its concentration in biological fluids, such as cerebrospinal fluid (CSF), plasma, and urine, serves as a key biomarker for both central and peripheral dopaminergic activity. The ratio of HVA to dopamine is often used as an index of dopamine turnover.[2] The development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled highly sensitive and specific quantification of HVA.

The Role of this compound: A "Gold Standard" Internal Standard

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response. This compound, in which the six carbon atoms of the benzene ring are replaced with the heavy isotope 13C, is considered the "gold standard" for the quantification of endogenous HVA.

The key advantages of using HVA-13C6 as an internal standard include:

-

Chemical and Physical Similarity: HVA-13C6 is chemically identical to endogenous HVA, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation.

-

Negligible Isotope Effect: The 13C isotopes have a minimal effect on the chromatographic retention time, leading to near-perfect co-elution with the unlabeled analyte.

-

Distinct Mass-to-Charge Ratio: The +6 Da mass difference between HVA-13C6 and endogenous HVA allows for their unambiguous differentiation by the mass spectrometer, minimizing the risk of isotopic overlap.

-

Stability: The 13C isotopes are stable and do not undergo back-exchange, unlike some deuterated standards.

Principles of Stable Isotope Dilution Mass Spectrometry for HVA Quantification

The quantification of HVA using HVA-13C6 as an internal standard is based on the principle of isotope dilution. A known amount of HVA-13C6 is added to a biological sample at the beginning of the sample preparation process. The ratio of the peak areas of endogenous HVA to HVA-13C6 is then measured by LC-MS/MS. This ratio is used to calculate the concentration of endogenous HVA in the original sample, as the amount of the internal standard is known.

Experimental Workflow for HVA Quantification

The following diagram illustrates a typical experimental workflow for the quantification of HVA in a biological sample using HVA-13C6 and LC-MS/MS.

Caption: A generalized workflow for HVA quantification using HVA-13C6.

Detailed Experimental Protocols

The following are generalized protocols for the analysis of HVA in urine using HVA-13C6 as an internal standard, based on established LC-MS/MS methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This "dilute-and-shoot" method is favored for its simplicity and high throughput.

Materials:

-

Urine sample

-

This compound internal standard working solution (e.g., 1 µg/mL in methanol)

-

Methanol or acetonitrile (protein precipitation agent)

-

0.1% Formic acid in water (Mobile Phase A)

-

0.1% Formic acid in methanol (Mobile Phase B)

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: a. Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. b. To 50 µL of urine, add 50 µL of the HVA-13C6 internal standard working solution. c. Add 900 µL of methanol or acetonitrile to precipitate proteins. d. Vortex the mixture vigorously for 1 minute. e. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. f. Transfer the supernatant to an autosampler vial for analysis.

-

LC-MS/MS Conditions: a. LC Column: C18 reversed-phase column. b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in methanol. d. Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5-10 µL. g. Mass Spectrometer: Operate in negative ion ESI mode. h. MRM Transitions: Monitor the appropriate Multiple Reaction Monitoring (MRM) transitions for both HVA and HVA-13C6. For example:

- HVA: m/z 181 -> m/z 137

- HVA-13C6: m/z 187 -> m/z 143

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of HVA to HVA-13C6 against the concentration of HVA standards.

-

Determine the concentration of HVA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods for HVA quantification using a stable isotope-labeled internal standard.

Table 1: LC-MS/MS Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 100.0 mg/L | [3] |

| Limit of Quantification (LOQ) | 0.5 mg/L | [3] |

| Inter-assay CV | 0.3% - 11.4% | [4] |

| Intra-assay CV | 0.3% - 11.4% | [4] |

| Recovery | 85.4% - 103.4% | [3] |

HVA-13C6 as a Potential Tracer in Dopamine Metabolism Studies

While the primary role of HVA-13C6 is as an internal standard, the principles of stable isotope tracing allow for its potential use in dynamic studies of dopamine metabolism. In such a paradigm, a labeled precursor of dopamine, such as 13C-L-DOPA, would be administered. The appearance of the 13C label in downstream metabolites, including HVA, would then be monitored over time. This approach provides valuable information on the kinetics of the metabolic pathway.

Dopamine Metabolism Pathway

The following diagram illustrates the metabolic pathway from L-DOPA to HVA, highlighting the enzymes involved.

Caption: The metabolic pathway of dopamine to homovanillic acid.

By administering 13C-L-DOPA and monitoring the appearance of 13C-Dopamine, 13C-DOPAC, and subsequently 13C-HVA, researchers can calculate the rates of enzymatic conversions and the overall flux through the dopamine metabolic pathway. This information is invaluable for understanding how genetic variations, disease states, or pharmacological interventions affect dopamine metabolism.

Applications in Neuroscience and Drug Development

The precise quantification of HVA using HVA-13C6 has numerous applications in both basic and clinical neuroscience research, as well as in the development of drugs targeting the dopaminergic system.

-

Biomarker for Neurological Disorders: CSF HVA levels are a crucial diagnostic and prognostic marker for a range of pediatric neurotransmitter diseases.

-

Assessing Central Dopamine Activity: While plasma HVA levels are influenced by peripheral metabolism, techniques such as co-administration of debrisoquin can enhance their utility as an index of brain dopamine activity.[2][5]

-

Pharmacodynamic Studies: In drug development, measuring changes in HVA levels in response to a therapeutic agent can provide evidence of target engagement and modulation of the dopaminergic system.

-

Metabolic Phenotyping: Stable isotope tracing studies can be used to phenotype individuals based on their dopamine metabolism rates, potentially identifying those at risk for certain disorders or predicting treatment response.

Conclusion

This compound is an essential tool for researchers and clinicians working in the field of dopamine metabolism. Its role as a "gold standard" internal standard in mass spectrometry has significantly advanced our ability to accurately and reliably quantify HVA in biological matrices. While its application as a dynamic tracer is less documented, the principles of stable isotope labeling hold great promise for future studies aimed at unraveling the complex kinetics of the dopaminergic system. The methodologies and data presented in this technical guide provide a solid foundation for the effective implementation of HVA-13C6 in a wide range of research and development settings.

References

- 1. Stereochemistry and kinetic isotope effects in the bovine plasma amine oxidase catalyzed oxidation of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deduction of kinetic mechanisms from primary hydrogen isotope effects: dopamine beta-monooxygenase--a case history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Use of Isotope Effects to Study Dopamine β-Monooxygenase Catalysis: the Work of Judith P. Klinman - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Stability of Homovanillic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the optimal storage conditions and stability of Homovanillic Acid-13C6, a critical isotopically labeled internal standard used in various research and drug development applications. Understanding the stability of this compound is paramount for ensuring the accuracy and reliability of experimental results.

Introduction

This compound (HVA-13C6) is a stable isotope-labeled form of homovanillic acid, the major metabolite of the neurotransmitter dopamine. Its primary application is as an internal standard in mass spectrometry-based quantitative analyses, allowing for the precise measurement of endogenous homovanillic acid in biological samples. The accuracy of these measurements is directly dependent on the stability and purity of the HVA-13C6 standard. This guide outlines the recommended storage conditions, available stability data, and protocols for ensuring the integrity of this essential research tool.

Storage Conditions

The proper storage of this compound is crucial to maintain its chemical integrity and prevent degradation. Recommendations for both the neat (solid) compound and solutions are summarized below.

Data Presentation: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Additional Recommendations |

| Neat (Solid) | Room Temperature | Long-term | Store away from light and moisture.[1] |

| 4°C | Long-term | Sealed storage, away from moisture and light. | |

| In Solvent | -20°C | Up to 1 month | Sealed storage, away from moisture and light.[2] Repeated freeze-thaw cycles should be avoided. |

| -80°C | Up to 6 months | Sealed storage, away from moisture and light.[2] Aliquoting is recommended to prevent degradation from repeated temperature changes. |

Stability Profile

While extensive, publicly available long-term and accelerated stability studies specifically for this compound are limited, information from suppliers and related compounds provides valuable insights into its stability.

Quantitative Stability Data

One supplier of a similar isotopically labeled homovanillic acid indicates a stability of ≥ 1 year when stored under appropriate conditions.[3] It is important to note that a re-test period is the timeframe during which a drug substance is expected to remain within its specification and can be used in the manufacturing of a drug product, provided it has been stored under the defined conditions.[4] After this period, the material should be re-analyzed to confirm it still meets the required specifications before use.[4] For critical applications, it is recommended to perform periodic re-qualification of the standard.

Factors that can potentially influence the stability of this compound include:

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light: Exposure to light, particularly UV light, can induce photochemical degradation.

-

Moisture: The presence of moisture can lead to hydrolysis.

-

pH: The stability of HVA in solution can be pH-dependent.

-

Oxidizing Agents: As a phenolic compound, HVA is susceptible to oxidation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the handling and stability assessment of this compound, based on general best practices for reference standards.

Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a primary stock solution of this compound.

-

Materials:

-

This compound (neat powder)

-

High-purity solvent (e.g., DMSO, Methanol, or Acetonitrile)

-

Calibrated analytical balance

-

Volumetric flask (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

-

Procedure:

-

Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh the desired amount of HVA-13C6 powder using a calibrated analytical balance.

-

Transfer the weighed powder to a clean, dry volumetric flask of the appropriate size.

-

Add a portion of the chosen solvent to the flask, ensuring it does not exceed approximately 70% of the final volume.

-

Cap the flask and vortex thoroughly to dissolve the compound. An ultrasonic bath may be used to aid dissolution if necessary.

-

Once completely dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Invert the flask several times to ensure a homogenous solution.

-

Transfer the stock solution into amber glass vials for storage.

-

Label the vials clearly with the compound name, concentration, solvent, preparation date, and storage conditions.

-

Store the stock solution at -20°C or -80°C as recommended.

-

Protocol for a Representative Stability Study

This protocol outlines a general procedure for conducting a stability study of a this compound solution.

-

Objective: To assess the stability of a this compound solution under specified storage conditions over a defined period.

-

Materials and Equipment:

-

Prepared stock solution of this compound

-

Validated stability-indicating analytical method (e.g., LC-MS/MS)

-

Calibrated analytical instruments

-

Temperature and humidity-controlled storage chambers

-

Amber glass vials

-

-

Procedure:

-

Initial Analysis (Time Zero):

-

Immediately after preparation, analyze the stock solution using a validated analytical method to determine the initial concentration and purity. This serves as the baseline.

-

-

Sample Storage:

-

Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the bulk solution.

-

Place the vials in storage chambers under the desired conditions (e.g., long-term at -20°C and -80°C; accelerated at 4°C and room temperature).

-

-

Time Points for Analysis:

-

Define the time points for analysis based on the expected stability and the intended use of the standard. For example:

-

Long-Term: 0, 1, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

-

-

-

Analysis at Each Time Point:

-

At each scheduled time point, retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature.

-

Analyze the sample using the validated analytical method.

-

Assess the concentration and purity of the HVA-13C6. Note any new impurity peaks.

-

-

Data Evaluation:

-

Compare the results at each time point to the initial (time zero) data.

-

Calculate the percent recovery of the HVA-13C6.

-

Establish acceptance criteria (e.g., concentration remains within ±10% of the initial value, and no significant increase in degradation products).

-

-

Signaling Pathways and Experimental Workflows

Homovanillic acid is a key metabolite in the degradation pathway of dopamine, a critical neurotransmitter. Understanding this pathway is essential for interpreting data from studies involving HVA measurements.

Dopamine Metabolism Pathway

The following diagram illustrates the metabolic pathway leading to the formation of homovanillic acid from dopamine.

Caption: Metabolic pathway of dopamine to homovanillic acid.

Experimental Workflow for Stability Testing

The logical flow for conducting a stability study of this compound is depicted in the following diagram.

Caption: A typical workflow for a stability study of HVA-13C6.

Conclusion

The stability and integrity of this compound are critical for its use as an internal standard in quantitative bioanalysis. Adherence to the recommended storage conditions—storing the neat compound at room temperature or 4°C, and solutions at -20°C or -80°C, protected from light and moisture—is essential for maintaining its quality. While specific long-term stability data is not extensively published, available information suggests a stability of at least one year under proper storage. For rigorous quality control, it is recommended that laboratories establish their own re-test intervals based on in-house stability studies, following the general protocols outlined in this guide. By implementing these practices, researchers, scientists, and drug development professionals can ensure the continued accuracy and reliability of their analytical data.

References

Methodological & Application

Application Note: High-Throughput Analysis of Homovanillic Acid in Urine using Homovanillic Acid-¹³C₆ as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Homovanillic Acid (HVA) in human urine. Homovanillic Acid, a major metabolite of dopamine, is a critical biomarker for assessing dopamine turnover and for the diagnosis and monitoring of neuroblastoma. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Homovanillic Acid-¹³C₆ (HVA-¹³C₆). The use of HVA-¹³C₆ corrects for matrix effects and variations during sample preparation and analysis. The described "dilute-and-shoot" sample preparation protocol is simple, rapid, and suitable for clinical research and drug development settings.

Introduction

Homovanillic acid (HVA) is the primary final metabolite of the neurotransmitter dopamine.[1] Its concentration in biological fluids is a key indicator of dopamine metabolism, and elevated levels are often associated with neuroblastoma, a common pediatric cancer.[1] Accurate and precise quantification of HVA is therefore crucial for clinical diagnosis and therapeutic monitoring.

Stable isotope dilution mass spectrometry is the gold standard for the quantification of endogenous compounds in complex biological matrices.[1] The use of a stable isotope-labeled internal standard (SIL-IS) that has nearly identical physicochemical properties to the analyte is essential. This ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization, thereby compensating for any variability in the analytical process.[2]

While deuterated standards such as HVA-d₅ are commonly used, ¹³C-labeled standards like HVA-¹³C₆ are often considered the "gold standard" for isotope dilution mass spectrometry.[1] Carbon-13 isotopes are stable, do not exchange, and the isotope effect on chromatographic retention time is negligible, ensuring near-perfect co-elution with the native analyte.[1] The +6 Da mass shift of HVA-¹³C₆ also places it further from the natural isotopic distribution of unlabeled HVA, minimizing the risk of isotopic cross-talk.[1]

This application note provides a detailed protocol for the quantification of HVA in urine using HVA-¹³C₆ as an internal standard with a simple "dilute-and-shoot" LC-MS/MS method.

Signaling Pathway

Caption: Metabolic pathway of Dopamine to Homovanillic Acid (HVA).

Experimental Workflow

Caption: General workflow for HVA quantification by LC-MS/MS.

Materials and Methods

Materials

-

Homovanillic Acid (HVA) certified reference standard

-

Homovanillic Acid-¹³C₆ (HVA-¹³C₆) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples (calibrators, quality controls, and unknown samples)

Instrumentation

-

Liquid Chromatograph (e.g., Waters ACQUITY UPLC, Thermo Scientific Vanquish)

-

Tandem Mass Spectrometer (e.g., Sciex Triple Quad, Waters Xevo TQ-S, Thermo Scientific TSQ series)

-

Analytical Column (e.g., Discovery RP Amide C16, Waters ACQUITY UPLC BEH C18)

Standard and Internal Standard Preparation

-

HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.

-

HVA-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA-¹³C₆ in methanol.

-

Working Standard Solutions: Serially dilute the HVA stock solution with a mixture of water and methanol to prepare a series of calibration standards at appropriate concentrations (e.g., 0.5 to 100 mg/L).[3]

-

Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the HVA-¹³C₆ stock solution with the appropriate solvent.

Sample Preparation ("Dilute-and-Shoot")

-

Thaw frozen urine samples, calibrators, and quality controls to room temperature.

-

Vortex the samples to ensure homogeneity.[1]

-

To 50 µL of urine, add 50 µL of the internal standard working solution (containing HVA-¹³C₆ at a known concentration, e.g., 1 µg/mL).[1]

-

Add 900 µL of a protein precipitation agent (e.g., methanol or acetonitrile) to the mixture.[1]

-

Vortex vigorously for 1 minute.[1]

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Parameters

| Parameter | Typical Conditions |

| LC System | |

| Column | Discovery RP Amide C16 or equivalent C18 column |

| Mobile Phase A | 0.05% Acetic Acid in Water or 0.1-0.2% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Capillary Voltage | Optimized for specific instrument |

| Source Temperature | Optimized for specific instrument |

| Collision Gas | Argon |

Quantitative Data

Physicochemical Properties of HVA and its Labeled Analogues

| Property | Homovanillic Acid | Homovanillic Acid-¹³C₆ |

| Molecular Formula | C₉H₁₀O₄ | ¹³C₆C₃H₁₀O₄ |

| Monoisotopic Mass (Da) | 182.0579 | 188.0780 |

| Molecular Weight ( g/mol ) | 182.17 | 188.13 |

| Mass Shift vs. HVA (Da) | N/A | +6 |

| Typical Isotopic Purity | N/A | >99% |

Data sourced from BenchChem and PubChem.[1][4]

Selected Reaction Monitoring (SRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Homovanillic Acid | 181 | 137 |

| HVA-¹³C₆¹⁸O (example) | 189 | 145 |

Note: The specific m/z values may vary slightly depending on the ionization mode (positive or negative) and the exact labeling of the internal standard. The provided transitions are based on a published method using a ¹³C₆¹⁸O-labeled HVA.[5][6]

Performance Characteristics of a Validated LC-MS/MS Method

| Parameter | Result |

| Calibration Range | 0.52 to 16.7 mg/L |

| Linearity (r²) | >0.99 |

| Signal-to-Noise Ratio (at 0.51 mg/L) | 21:1 |

| Inter-assay CV (%) | 0.3% to 11.4% (at mean concentrations of 1.8 to 22.7 mg/L) |

| Intra-assay CV (%) | 0.3% to 11.4% (at mean concentrations of 1.8 to 22.7 mg/L) |

| Recovery (%) | 94.7% - 105% (at 1.25 mg/L), 92.0% - 102% (at 5.0 mg/L), 96.0% - 104% (at 10 mg/L) |

Performance data from a study using a stable isotope-labeled internal standard for HVA analysis in urine.[5][6]

Conclusion

The LC-MS/MS method presented, utilizing Homovanillic Acid-¹³C₆ as an internal standard, provides a highly specific, sensitive, and reliable approach for the quantification of HVA in urine. The "dilute-and-shoot" sample preparation is efficient, enabling high-throughput analysis essential for clinical research and drug development. The superior characteristics of the ¹³C-labeled internal standard ensure maximum accuracy and precision, making this method a valuable tool for studies involving dopamine metabolism and the management of neuroblastoma.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Homovanillic Acid-13C6 | C9H10O4 | CID 46781706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Application Notes and Protocols for Homovanillic Acid-13C6 Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of urine for the quantitative analysis of Homovanillic Acid (HVA) using Homovanillic Acid-13C6 (HVA-13C6) as an internal standard. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.[1][2][3] Three common sample preparation techniques are detailed: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (often referred to as "dilute-and-shoot").

Homovanillic acid is a major metabolite of dopamine, and its measurement in urine is crucial for diagnosing and monitoring neuroblastoma, a type of childhood cancer, as well as other disorders related to catecholamine metabolism.[1][4][5] The use of a stable isotope-labeled internal standard like HVA-13C6 is the gold standard for accurate quantification as it compensates for variations in sample preparation and instrument response.[2][5]

I. Method Comparison

The choice of sample preparation method depends on the required sensitivity, sample throughput, and the complexity of the urine matrix. While "dilute-and-shoot" methods are simple and fast, they may suffer from higher matrix effects.[6][7][8] SPE and LLE are more laborious but generally provide cleaner extracts, leading to improved sensitivity and reduced matrix effects.[3][6][9]

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation techniques coupled with LC-MS/MS for HVA analysis.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation ("Dilute-and-Shoot") |

| Recovery | 92.0% - 105%[2] | Variable, dependent on solvent and pH | Not explicitly for analyte, focuses on protein removal |

| Lower Limit of Quantification (LLOQ) | ~0.5 mg/L[3] | Dependent on extraction efficiency | 0.5 mg/L[10] |

| Lower Limit of Detection (LOD) | ~0.1 mg/L[3] | 4.0 pg[11] | 0.1 mg/L[3] |

| Linearity (R²) | |||

| ) | >0.99[3] | >0.99 | >0.92[10] |

| Intra-assay Precision (CV%) | 0.3% - 11.4%[2] | < 10% | < 6.3%[10] |

| Inter-assay Precision (CV%) | 0.3% - 11.4%[2] | < 10% | < 7%[12] |

| Matrix Effect | Minimized[6] | Can be significant | Can be significant[8][13] |

II. Experimental Protocols

A. Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a strong anion exchange (SAX) SPE methodology, which is effective for extracting acidic compounds like HVA.[6]

1. Materials and Reagents

-

Urine sample

-

This compound (HVA-13C6) internal standard solution

-

HPLC grade water

-

Methanol

-

Acetonitrile

-

Formic acid

-

Strong Anion Exchange (SAX) SPE cartridges

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

2. Sample Pre-treatment

-

Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.[5]

-

To 1 mL of urine, add a known amount of HVA-13C6 internal standard solution.[6]

-

Dilute the sample with 1 mL of HPLC grade water to reduce matrix viscosity.[6]

3. Solid-Phase Extraction Procedure

-

Conditioning: Condition the SAX SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).[6]

-

Washing:

-

Elution: Elute the HVA and HVA-13C6 from the cartridge with 1 mL of 2% formic acid in methanol.[6]

4. Dry Down and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6]

Diagram: Solid-Phase Extraction (SPE) Workflow

Caption: Workflow for Homovanillic Acid analysis using Solid-Phase Extraction.

B. Liquid-Liquid Extraction (LLE) Protocol

This protocol involves the extraction of HVA into an organic solvent after acidification of the urine sample.

1. Materials and Reagents

-

Urine sample

-

This compound (HVA-13C6) internal standard solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

2. Sample Preparation and Extraction

-

To 1 mL of urine, add a known amount of HVA-13C6 internal standard.[1]

-

Acidify the sample to a pH < 2 with HCl.[1]

-

Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes.[1]

-

Transfer the upper organic layer to a clean tube.[1]

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

3. Dry Down and Reconstitution

-

Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1]

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Diagram: Liquid-Liquid Extraction (LLE) Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]

Application of Homovanillic Acid-13C6 in Neuroblastoma Screening: A Guide for Researchers

Application Notes and Protocols for the quantitative analysis of Homovanillic Acid (HVA) in urine are detailed below. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals involved in neuroblastoma research and diagnostics.

Neuroblastoma, a pediatric cancer originating from neural crest cells, is characterized by the overproduction of catecholamines. Consequently, the urinary metabolites of these catecholamines, primarily Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA), serve as crucial biomarkers for the diagnosis and monitoring of the disease.[1][2] Accurate quantification of these biomarkers is paramount for clinical assessment. The use of stable isotope-labeled internal standards, such as Homovanillic Acid-13C6 (HVA-13C6), in conjunction with mass spectrometry-based methods, has become the gold standard for achieving the highest level of accuracy and precision in these measurements.[1][3]

This document outlines the application of HVA-13C6 as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of HVA in urine. The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, as well as mitigating matrix effects, thereby ensuring reliable results.[1]

Biochemical Pathway of Catecholamine Metabolism

The metabolic pathway leading to the formation of HVA and VMA is initiated from the amino acid tyrosine. In neuroblastoma cells, there is an excess production and metabolism of catecholamine precursors like DOPA and dopamine.[4][5] This leads to elevated levels of their corresponding metabolites, HVA and VMA, which are then excreted in the urine.[4][5] Understanding this pathway is fundamental to interpreting the clinical significance of elevated HVA and VMA levels in patients with neuroblastoma.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of HVA using a stable isotope-labeled internal standard.

Table 1: Method Validation Parameters for HVA Quantification

| Parameter | Result | Reference |

| Linearity Range | 0.52 - 16.7 mg/L | [3][4] |

| Linearity Range | 4.61 - 830 µmol/L | [5][6] |

| Lower Limit of Quantification (LLOQ) | 0.50 µmol/L | [7] |

| Lower Limit of Quantification (LLOQ) | 2.20 µmol/L | [5] |

| Limit of Detection (LOD) | 0.25 µmol/L | [7] |

Table 2: Precision of HVA Quantification

| Concentration Level | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |

| 1.8 - 22.7 mg/L | 0.3 - 11.4% | 0.3 - 11.4% | [3][4] |

| Low QC | 7% | 7% | [5][6] |

| High QC | 8% | 3% | [5][6] |

| Not Specified | ≤3.88% | ≤3.88% | [7] |

Table 3: Accuracy (Recovery) of HVA Quantification

| Spiked Concentration | Recovery Range (%) | Reference |

| 1.25 mg/L | 94.7 - 105% | [3][4] |

| 5.0 mg/L | 92.0 - 102% | [3][4] |

| 10 mg/L | 96.0 - 104% | [3][4] |

| Not Specified | 86 - 100% | [7] |

Experimental Protocol: Quantification of Urinary HVA using HVA-13C6 by LC-MS/MS

This protocol describes a "dilute-and-shoot" method, which is simple, rapid, and suitable for high-throughput analysis.

Materials and Reagents

-

Homovanillic Acid (HVA) certified reference standard

-

This compound (HVA-13C6) internal standard

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples (patient, quality control, and calibrators)

Preparation of Standards and Solutions

-

HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.

-

HVA-13C6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA-13C6 in methanol.

-

Working Standard Solutions: Serially dilute the HVA stock solution with a mixture of ultrapure water and methanol to prepare a series of calibration standards at appropriate concentrations.

-

Internal Standard Working Solution: Dilute the HVA-13C6 stock solution with a mixture of ultrapure water and methanol to a final concentration of 5 µg/mL.[3]

Sample Preparation

-

Thaw urine samples, calibrators, and quality control (QC) samples to room temperature.

-

Vortex all samples to ensure homogeneity.

-

For a 10-fold dilution, mix 50 µL of the urine sample with 450 µL of ultrapure water.

-

Add 10 µL of the HVA-13C6 internal standard working solution to each diluted sample, calibrator, and QC.[1]

-

Vortex the mixture thoroughly.

-

Centrifuge the samples to pellet any particulates.

-

Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient is used to separate HVA from other urine components.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

Data Analysis and Quantification

-

Integrate the peak areas for both HVA and HVA-13C6 for each sample, calibrator, and QC.

-

Calculate the peak area ratio of HVA to HVA-13C6 for each injection.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A weighted linear regression is commonly used.

-

Determine the concentration of HVA in the patient and QC samples by interpolating their peak area ratios from the calibration curve.

-

Urinary HVA concentrations are typically normalized to creatinine concentration and reported as a ratio (e.g., mg/g creatinine or µmol/mmol creatinine).

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the quantification of urinary HVA in the context of neuroblastoma screening and monitoring. The detailed protocol and performance data presented here offer a solid foundation for laboratories to implement this essential diagnostic tool. This methodology is critical for advancing research and improving clinical outcomes for patients with neuroblastoma.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Dopamine Turnover with Homovanillic Acid-13C6: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (DA) is a critical catecholamine neurotransmitter involved in regulating motor control, motivation, reward, and various cognitive functions. The dynamic process of its synthesis, release, and metabolism, collectively known as dopamine turnover, is a key indicator of the functional state of the dopaminergic system. Dysregulation of dopamine turnover is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, the accurate measurement of dopamine turnover is essential for both basic research and the development of novel therapeutic interventions.

Homovanillic acid (HVA) is the primary and terminal metabolite of dopamine.[1] Its concentration in biological fluids such as cerebrospinal fluid (CSF) and plasma serves as a valuable biomarker for dopaminergic activity. By employing stable isotope labeling with compounds like Homovanillic Acid-13C6 (HVA-13C6), researchers can conduct dynamic studies to precisely quantify the rate of dopamine turnover. This is achieved by administering a 13C-labeled precursor of dopamine, such as 13C6-L-DOPA or 13C6-Tyrosine, and subsequently measuring the rate of appearance of the labeled HVA-13C6 metabolite using mass spectrometry. This technique offers a powerful tool to investigate the kinetics of dopamine metabolism in vivo.

This document provides detailed application notes and protocols for measuring dopamine turnover using HVA-13C6, intended for use by researchers, scientists, and drug development professionals.

Signaling Pathways and Experimental Logic

The metabolic journey from dopamine to its final product, HVA, is a two-step enzymatic process. This process is central to understanding the principles behind using HVA as a marker for dopamine turnover.

Caption: Dopamine metabolism to Homovanillic Acid (HVA).

The core of the stable isotope tracer method lies in introducing a labeled precursor into the biological system and tracking its conversion into the metabolite of interest. By measuring the ratio of the labeled metabolite (HVA-13C6) to the endogenous (unlabeled) metabolite (HVA) over time, the rate of dopamine turnover can be calculated.

Caption: Experimental workflow for dopamine turnover measurement.

Experimental Protocols

Protocol 1: In Vivo Administration of 13C-Labeled Precursor

This protocol outlines the procedure for the continuous intravenous infusion of a 13C-labeled dopamine precursor, such as [13C6]-L-DOPA, in a research setting (e.g., in non-human primates or rodents).

Materials:

-

[13C6]-L-DOPA (or other suitable 13C-labeled precursor)

-

Sterile saline solution (0.9% NaCl)

-

Infusion pump

-

Catheters for intravenous administration

-

Animal model (e.g., rat, non-human primate)

Procedure:

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols. Surgically implant an intravenous catheter for tracer infusion.

-

Tracer Preparation: Prepare the [13C6]-L-DOPA solution in sterile saline at the desired concentration. The exact concentration will depend on the animal model and the specific experimental goals.

-

Priming Dose (Optional): To more rapidly achieve isotopic steady-state, a priming bolus of the tracer may be administered prior to the continuous infusion.

-

Continuous Infusion: Begin the continuous intravenous infusion of the [13C6]-L-DOPA solution at a constant rate. The infusion rate should be optimized to achieve a detectable enrichment of HVA-13C6 in the biological matrix of interest without perturbing the endogenous dopamine system.

-

Sample Collection: At predetermined time points during and after the infusion, collect biological samples (e.g., cerebrospinal fluid, blood, or brain tissue). For CSF, samples can be collected via lumbar puncture or from a cisterna magna catheter. For brain tissue, animals are euthanized at specific time points, and the brain regions of interest (e.g., striatum) are rapidly dissected and frozen.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of HVA and its labeled counterpart from biological samples for subsequent quantification.

Materials:

-

Collected biological samples (CSF or brain tissue)

-

Internal standard solution (e.g., Homovanillic Acid-d5)

-

Acetonitrile (ACN), ice-cold

-

Formic acid

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Tissue Homogenization (for brain tissue):

-

Weigh the frozen brain tissue sample.

-

Add a known amount of internal standard (Homovanillic Acid-d5).

-

Add ice-cold homogenization buffer (e.g., 0.1 M perchloric acid).

-

Homogenize the tissue on ice until no visible particles remain.

-

-

Protein Precipitation:

-

To the homogenate (or CSF sample to which internal standard has been added), add three volumes of ice-cold acetonitrile.